![molecular formula C18H20FN3O3S B2380005 4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide CAS No. 1024279-38-6](/img/structure/B2380005.png)
4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
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Description
4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as PIPER, is a piperazine derivative that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Structural Analysis
Development of New Compounds : Research focuses on synthesizing new carboxamides and sulfonamides, utilizing various fragments including 4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide, for potential therapeutic applications (Ignatovich et al., 2019).
Crystal Structure Determination : Investigations into the crystal structure of related compounds help in understanding their chemical properties and potential pharmaceutical uses (Hao et al., 2017).
Pharmacological Potential
Cancer Research : Some compounds synthesized using similar chemical structures have shown to inhibit the proliferation of certain cancer cell lines, indicating potential for development as anticancer agents (Deady et al., 2005).
Antimycobacterial Activity : Derivatives of similar compounds have been designed and synthesized with significant biological activities, including antimycobacterial properties, highlighting their potential as therapeutic agents (Zítko et al., 2015).
Other Applications
Chemosensor Development : The compound's structure has been used in the synthesis of chemosensors, demonstrating potential in chemical detection and analysis (Meng et al., 2018).
Hydrogen Bonding Studies : Investigations into hydrogen bonding patterns of related N-arylpyrazinecarboxamides provide insights into their molecular interactions, which are vital for drug design and development (Wardell et al., 2008).
properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-14-6-8-15(9-7-14)26(24,25)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIKLSNGEAWUFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
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